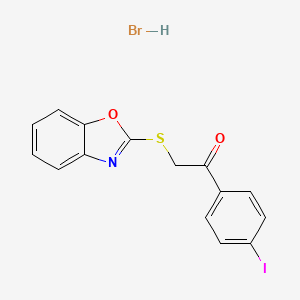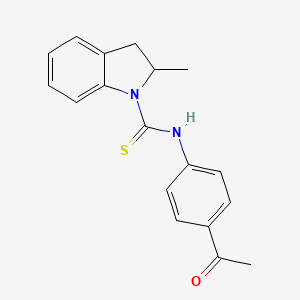![molecular formula C17H21N3O4 B6129216 5-[(butylamino)methylene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6129216.png)
5-[(butylamino)methylene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(butylamino)methylene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly known as BBP, is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. BBP has been found to exhibit various biochemical and physiological effects, which make it a promising candidate for further research and development.
Wirkmechanismus
The mechanism of action of BBP is not fully understood, but it is believed to act through multiple pathways, including the inhibition of DNA synthesis, the induction of apoptosis, and the modulation of various signaling pathways.
Biochemical and Physiological Effects:
BBP has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the suppression of angiogenesis, the reduction of oxidative stress, and the modulation of various signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BBP in lab experiments is its relatively low toxicity, which makes it a safer alternative to other compounds. However, BBP has limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on BBP, including the investigation of its potential as a therapeutic agent in other fields of medicine, such as cardiovascular disease and diabetes. Further research is also needed to fully understand the mechanism of action of BBP and to identify its molecular targets. Additionally, the development of more efficient synthesis methods and the optimization of BBP's pharmacokinetic properties could improve its potential as a therapeutic agent.
Synthesemethoden
BBP can be synthesized using a variety of methods, including the reaction of ethyl acetoacetate with 4-ethoxyaniline to form an intermediate, which is then reacted with butylamine and urea to yield BBP. Other methods include the reaction of ethyl acetoacetate with 4-ethoxybenzaldehyde and butylamine, followed by cyclization with urea.
Wissenschaftliche Forschungsanwendungen
BBP has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, anti-inflammatory therapy, and neuroprotection. In cancer treatment, BBP has been found to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. BBP has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and reducing oxidative stress. In neuroprotection, BBP has been found to protect against neuronal damage and improve cognitive function.
Eigenschaften
IUPAC Name |
5-(butyliminomethyl)-1-(4-ethoxyphenyl)-6-hydroxypyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-3-5-10-18-11-14-15(21)19-17(23)20(16(14)22)12-6-8-13(9-7-12)24-4-2/h6-9,11,22H,3-5,10H2,1-2H3,(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTGAFGKFLWJBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN=CC1=C(N(C(=O)NC1=O)C2=CC=C(C=C2)OCC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[4-(cyclobutylmethyl)-1-piperazinyl]methyl}-1-(2,3-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6129143.png)


![3-{1-[(5-ethyl-2-furyl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6129154.png)

![1-[3-(1-pyrrolidinylcarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-1H-pyrrole](/img/structure/B6129162.png)
![2-benzyl-4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]morpholine](/img/structure/B6129167.png)
![4-[(4-fluorophenyl)amino]-5-(4-pyridinylmethylene)-1,3-thiazol-2(5H)-one](/img/structure/B6129182.png)

![(2,4-dimethoxyphenyl)(1-{[2-(3-methylphenyl)-5-pyrimidinyl]methyl}-3-piperidinyl)methanone](/img/structure/B6129194.png)
![2-{[5-(1-methyl-2-pyrrolidinyl)-2-thienyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6129196.png)
![methyl 3-chloro-6-{[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonothioyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B6129222.png)

![1-acetyl-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]-4-piperidinamine](/img/structure/B6129234.png)